2-Methylimidazole zinc salt

Catalog No.
S3356885
CAS No.
59061-53-9
M.F
C8H12N4Zn+2
M. Wt
229.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylimidazole zinc salt

CAS Number

59061-53-9

Product Name

2-Methylimidazole zinc salt

IUPAC Name

zinc;2-methyl-1H-imidazole

Molecular Formula

C8H12N4Zn+2

Molecular Weight

229.6 g/mol

InChI

InChI=1S/2C4H6N2.Zn/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3,(H,5,6);/q;;+2

InChI Key

WJTUNIDTVLYPBD-UHFFFAOYSA-N

SMILES

CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Zn+2]

Canonical SMILES

CC1=NC=CN1.CC1=NC=CN1.[Zn+2]

2-Methylimidazole zinc salt, also known as zinc 2-methylimidazole or ZIF-8 (zeolitic imidazolate framework-8), is a coordination compound with the molecular formula C8H10N4Zn\text{C}_8\text{H}_{10}\text{N}_4\text{Zn} and a molecular weight of 229.60 g/mol. This compound appears as an odorless, gray to white powder with a density of 0.35 g/cm³ and is characterized by its high stability and microporous structure, making it suitable for various applications in material science, catalysis, and biochemistry .

ZIF-8's primary function in scientific research lies in its ability to adsorb guest molecules within its pores. The high surface area and porous structure allow for efficient interaction with various gases, liquids, and small molecules. The specific interactions depend on the size, shape, and charge of the guest molecule, as well as the chemical functionalities within the ZIF-8 pores [].

. Its ability to coordinate with other molecules allows it to facilitate organic synthesis and polymerization processes. The compound can form metal-organic frameworks, which are utilized in gas storage and separation applications . Additionally, it can be involved in reactions that produce nanoparticles for use in electronics and sensors .

While specific biological activities of 2-methylimidazole zinc salt are not extensively documented, zinc compounds are generally recognized for their essential role in biological systems. Zinc is crucial for numerous enzymatic processes and cellular functions. The interaction of this compound with biological molecules may provide insights into its potential therapeutic applications, particularly in drug delivery systems or as part of bioactive compounds .

The synthesis of 2-methylimidazole zinc salt typically involves the reaction of zinc nitrate hexahydrate with 2-methylimidazole in a methanol solution. The molar ratio of 2-methylimidazole to zinc nitrate significantly influences the crystallinity, yield, particle size, and porosity of the resulting product. For example, varying the molar ratio can lead to different morphologies, such as cubic or rhombic dodecahedron shapes . The following is a simplified synthesis procedure:

  • Preparation of Solutions: Dissolve zinc nitrate hexahydrate in methanol (Solution A) and 2-methylimidazole in methanol (Solution B).
  • Mixing: Slowly add Solution B to Solution A while stirring at room temperature.
  • Reaction Time: Stir the mixture for about 60 minutes.
  • Separation: Collect the product by centrifugation and wash with methanol.
  • Drying: Air-dry the obtained product for characterization .

2-Methylimidazole zinc salt has diverse applications across various fields:

  • Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.
  • Material Science: Integral in forming metal-organic frameworks and nanomaterials for gas storage and separation.
  • Pharmaceuticals: Investigated for potential use in drug delivery systems.
  • Agriculture: Potential applications as pesticides or fungicides due to its zinc content.
  • Corrosion Inhibition: Employed in protective coatings to prevent rust and degradation.
  • Electronics: Utilized in synthesizing semiconductor materials .

Research on the interactions of 2-methylimidazole zinc salt primarily focuses on its coordination chemistry and its role in forming metal-organic frameworks. Studies have shown that the molar ratio of 2-methylimidazole to zinc affects the structural properties of the resulting framework, influencing factors such as crystallinity, surface area, and pore volume . Further studies could explore its interactions with biological systems to assess its potential therapeutic effects.

Several compounds share similarities with 2-methylimidazole zinc salt due to their structural characteristics or applications:

Compound NameMolecular FormulaKey Features
Zinc imidazolate framework-7C8_8H10_{10}N4_4ZnSimilar framework structure; different properties
Cobalt(II) 2-methylimidazoleC8_8H10_{10}N4_4CoUsed in similar catalytic processes
Copper(II) 2-methylimidazoleC8_8H10_{10}N4_4CuExhibits different catalytic properties
Zinc acetateC4_4H6_6O2_2ZnCommonly used in pharmaceuticals

The uniqueness of 2-methylimidazole zinc salt lies in its ability to form stable microporous structures (ZIF-8), which are not only thermally stable but also exhibit high surface areas suitable for gas adsorption applications . Its specific interactions with zinc ions further enhance its utility in various chemical processes compared to other similar compounds.

The inherent porosity of ZIF-8, characterized by its 11.6 Å pore apertures and 18.9 Å cavity diameters, can be precisely tuned through ligand substitution. This strategy involves replacing the native 2-methylimidazole (2-MeIm) ligands with bulkier or functionally distinct ligands to alter pore dimensions and surface chemistry. For instance, partial ligand exchange with 2-undecylimidazolate (umIm) introduces hydrophobic alkyl chains into the framework, reducing pore aperture sizes from 3.4 Å to 2.8 Å while enhancing CO~2~/N~2~ selectivity in gas separation membranes [6]. The substitution mechanism typically occurs during synthesis, where ligands such as umIm compete with 2-MeIm for coordination to zinc nodes, leading to a mixed-ligand framework (Figure 1).

Table 1: Impact of Ligand Substitution on ZIF-8 Pore Architecture

LigandPore Aperture (Å)Surface Area (m²/g)Selectivity (CO~2~/N~2~)
2-MeIm (pristine)3.41,268 [4]10.1 [6]
2-undecylimidazolate2.81,045 [6]15.4 [6]
2-methylimidazole/Pd3.11,120 [2]N/A

The introduction of palladium via Na~2~PdCl~4~ ligand exchange exemplifies another approach, where Pd atoms anchor to the framework by replacing Zn~2+~ ions, creating catalytically active sites for alkyne hydrogenation [2]. This substitution not only preserves ZIF-8’s crystallinity but also introduces metal-specific reactivity, broadening its utility in heterogeneous catalysis.

Amorphization Techniques for Adsorption Selectivity Tuning

Amorphization of ZIF-8 disrupts its long-range crystalline order, yielding a disordered framework with distinct adsorption properties. Ball-milling, a rapid and scalable technique, generates amorphous ZIF-8 (amZIF-8) with a continuous random network (CRN) topology [7]. This process reduces porosity by 40% compared to crystalline ZIF-8 but enhances selectivity for smaller gas molecules like CO~2~ due to narrowed pore size distributions.

Table 2: Comparative Properties of Crystalline vs. Amorphous ZIF-8

PropertyCrystalline ZIF-8Amorphous ZIF-8
Density (g/cm³)0.35 [7]0.59 [7]
CO~2~ Uptake (mmol/g)2.1 [6]1.8 [7]
Thermal Stability (°C)550 [7]450 [7]

The amorphized framework’s enhanced rigidity mitigates structural flexibility under pressure, a common limitation in crystalline ZIF-8 during gas adsorption [3]. Positron annihilation lifetime spectroscopy (PALS) reveals that amZIF-8 exhibits interconnected micropores (4–6 Å) ideal for size-selective separations [3].

Hybrid Composite Development with Metallic Nanoparticles

Incorporating metallic nanoparticles into ZIF-8’s pores or surfaces creates hybrid composites with synergistic functionalities. Silver nanoparticles (AgNPs) encapsulated within ZIF-8 via in situ reduction demonstrate enhanced antibacterial activity, leveraging the framework’s pH-responsive dissolution to release Ag~+~ ions in acidic environments [8]. Similarly, palladium nanoparticles anchored through ligand exchange exhibit 98% conversion efficiency in styrene hydrogenation, outperforming traditional Pd/C catalysts [2].

Table 3: Metallic Nanoparticle-ZIF-8 Composites and Applications

NanoparticleSynthesis MethodApplicationPerformance Metric
AgIn situ reduction [8]Antibacterial coatings99% bacterial inhibition
PdLigand exchange [2]Alkyne hydrogenation98% conversion [2]
AuSolvothermal depositionGlucose sensing0.1 μM detection limit

The confinement of nanoparticles within ZIF-8’s pores also prevents aggregation, ensuring long-term stability. For example, Ag@ZIF-8 composites retain 95% of their initial antibacterial efficacy after 30 days [8].

Biomolecular Encapsulation Strategies for Functional Enhancement

ZIF-8’s biocompatibility and pH-responsive degradation make it an ideal host for biomolecular encapsulation. Caffeine molecules loaded into ZIF-8 via vapor-phase diffusion achieve a 28 wt% loading capacity, stabilized by van der Waals interactions and CH···O hydrogen bonds with the framework’s methyl groups [1]. Controlled release kinetics are achieved by modulating pore size through ligand substitution, enabling sustained drug delivery over 72 hours [1].

Table 4: Biomolecules Encapsulated in ZIF-8 and Release Mechanisms

BiomoleculeEncapsulation MethodRelease TriggerApplication
CaffeineVapor-phase diffusionpH reduction [1]Controlled drug delivery
DoxorubicinSolvothermalNIR irradiationCancer therapy [5]
InsulinDiffusion-precipitationEnzymatic cleavageDiabetes management

In tissue engineering, ZIF-8 encapsulates growth factors like BMP-2, which are released under acidic conditions typical of inflammatory microenvironments, promoting osteogenesis [5]. The framework’s high surface area (1,340 m²/g) further allows co-loading of multiple therapeutic agents for combinatorial therapies [5].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

228.035338 g/mol

Monoisotopic Mass

228.035338 g/mol

Heavy Atom Count

13

UNII

3C9Y2N3YLX

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-19

Explore Compound Types